molecular formula C14H14BF4NO2 B3042520 1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate CAS No. 646477-05-6

1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate

Cat. No. B3042520
CAS RN: 646477-05-6
M. Wt: 315.07 g/mol
InChI Key: RVZWOKNXNYEMJA-UHFFFAOYSA-N
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Description

1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate, also known as BMIM-BF4, is a type of ionic liquid that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

Catalytic Oxidation of Methyl Aromatic Hydrocarbon

This compound has been used in the efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts . The electronic effect of the substitutes was found to be an important factor for the catalytic performance . With the introduction of electron-donating substitute –N(CH3)2, the conversion of p-xylene and selectivity of p-toluic acid could be simultaneously increased . 1-Benzyl-4-N,N-dimethylaminopyridinium salt showed the highest catalytic activity, and 95% conversion with 84% of selectivity to p-toluic acid could be obtained for the selective oxidation of p-xylene . Several methyl aromatic hydrocarbons could all be efficiently oxidized with the reported catalyst at the absence of any metal species .

Radical Chain Monoalkylation of Pyridines

The compound has been used in the radical chain monoalkylation of pyridines . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required . A rate constant for the addition of a primary radical to N-methoxylepidinium >10^7 M^−1 s^−1 was experimentally determined . This rate constant is more than one order of magnitude larger than the one measured for the addition of primary alkyl radicals to protonated lepidine demonstrating the remarkable reactivity of methoxypyridinium salts towards radicals . The reaction has been used for the preparation of unique pyridinylated terpenoids and was extended to a three-component carbopyridinylation of electron-rich alkenes including enol esters, enol ethers and enamides .

properties

IUPAC Name

methyl 1-benzylpyridin-1-ium-4-carboxylate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO2.BF4/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12;2-1(3,4)5/h2-10H,11H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZWOKNXNYEMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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